![molecular formula C19H21N5OS B5652837 N-(2,5-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5652837.png)
N-(2,5-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide
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Overview
Description
Synthesis Analysis
Synthesis of complex molecules like "N-(2,5-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide" often involves multi-step chemical reactions, including condensation, substitution, and cyclization processes. For example, compounds with thiadiazole and acetamide groups are prepared via carbodiimide condensation catalysis, offering a fast and convenient method for generating such derivatives (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be elucidated using various spectroscopic techniques, including IR, NMR (both ^1H and ^13C), and mass spectrometry. Crystallographic analysis, such as single-crystal X-ray diffraction, provides detailed insights into the molecular geometry, confirming the structural integrity of intermediate compounds (Yu et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving such compounds often explore their reactivity under different conditions, aiming to modify or enhance certain chemical properties. For instance, derivatives of thiadiazole and acetamide have been investigated for their potential anticancer activities, suggesting the importance of functional group modification in biological activity (Duran & Demirayak, 2012).
Physical Properties Analysis
The physical properties, including solubility, melting points, and boiling points, are crucial for understanding the behavior of these compounds in various environments. Techniques such as DFT studies can offer predictions about the stability and reactivity of such molecules (Gautam et al., 2013).
Chemical Properties Analysis
The chemical properties, particularly the reactivity of functional groups, are pivotal for the compound's applications. Studies on acetamide derivatives have shown a range of biological activities, underscoring the importance of functional group analysis in understanding the compound's potential uses (Sunder et al., 2013).
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-12-5-6-14(3)17(9-12)20-18(25)11-26-19-21-22-23-24(19)16-8-7-13(2)15(4)10-16/h5-10H,11H2,1-4H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDQWSVZSSXSPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=NN2C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide |
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